molecular formula C7H5IN2 B8095413 3-Amino-2-iodobenzonitrile

3-Amino-2-iodobenzonitrile

Cat. No.: B8095413
M. Wt: 244.03 g/mol
InChI Key: OXTHULSRKBOXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-iodobenzonitrile: is an organic compound with the molecular formula C7H5IN2 . It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the third position and an iodine atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Amino-2-iodobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 3-amino-2-iodobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-iodobenzonitrile is unique due to the specific positioning of the amino and iodine groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing compounds with distinct properties .

Properties

IUPAC Name

3-amino-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHULSRKBOXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.